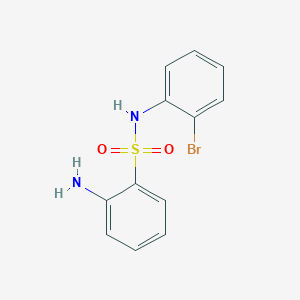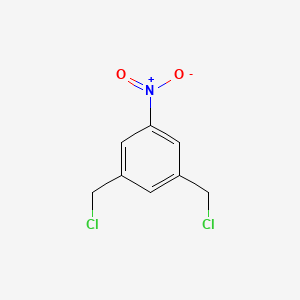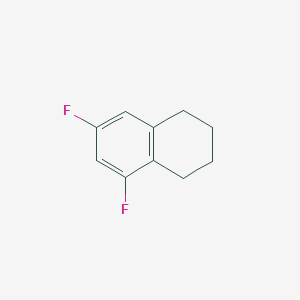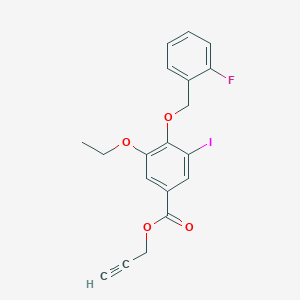
Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a prop-2-yn-1-yl group, an ethoxy group, a fluorobenzyl group, and an iodobenzoate moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, including the formation of the iodobenzoate core, the introduction of the ethoxy group, and the attachment of the prop-2-yn-1-yl and fluorobenzyl groups. Common reagents used in these reactions include iodine, ethyl alcohol, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, with stringent quality control measures in place to monitor the product’s consistency.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate include:
- Prop-2-yn-1-yl 3-ethoxy-4-((2-chlorobenzyl)oxy)-5-iodobenzoate
- Prop-2-yn-1-yl 3-ethoxy-4-((2-bromobenzyl)oxy)-5-iodobenzoate
- Prop-2-yn-1-yl 3-ethoxy-4-((2-methylbenzyl)oxy)-5-iodobenzoate
Uniqueness
What sets this compound apart from similar compounds is the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interactions with other molecules, making it a valuable tool for research and industrial applications.
Propiedades
Fórmula molecular |
C19H16FIO4 |
|---|---|
Peso molecular |
454.2 g/mol |
Nombre IUPAC |
prop-2-ynyl 3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzoate |
InChI |
InChI=1S/C19H16FIO4/c1-3-9-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-7-5-6-8-15(13)20/h1,5-8,10-11H,4,9,12H2,2H3 |
Clave InChI |
GKODSGDUYUXATM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)I)OCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


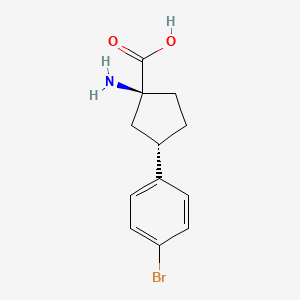
![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
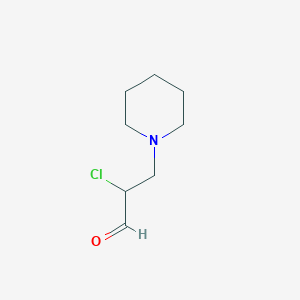
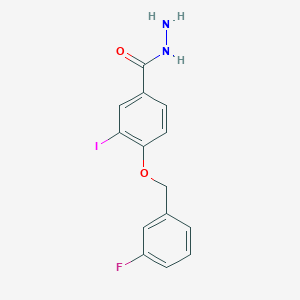

![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)
